Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate
Description
Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chloro group at position 4, a 2,6-diethylphenyl group at position 6, and a methyl group at position 2. The ethyl ester moiety at the carboxylate position enhances lipophilicity, influencing its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-13-9-8-10-14(6-2)18(13)16-11-15(20)17(12(4)21-16)19(22)23-7-3/h8-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSMJQAYZMLGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(C(=C2)Cl)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161909 | |
| Record name | Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693285-72-2 | |
| Record name | Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-diethylphenylamine and ethyl nicotinate.
Esterification: The final step involves esterification to form the ethyl ester, typically using reagents like ethyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its substitution pattern:
- Position 4 : Chloro group (electron-withdrawing, enhancing electrophilic reactivity).
- Position 6 : Bulky 2,6-diethylphenyl group (increases steric hindrance and lipophilicity).
- Position 2 : Methyl group (moderate electron-donating effect).
Table 1: Key Structural Analogs and Substituent Differences
Functional Group Impact on Bioactivity
Biological Activity
Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the class of nicotinates, characterized by a chloro-substituted nicotinate core with ethyl and diethylphenyl groups. Its structural uniqueness contributes to its diverse biological activities, which include antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of cancer cells or pathogens, leading to reduced cell proliferation or increased cell death.
- Receptor Modulation : The compound could interact with various receptors, affecting signaling pathways critical for cell survival and growth .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines.
- In Vitro Studies : The compound has shown significant antiproliferative effects against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. The IC50 values ranged from 1.25 to 42.10 µM for MCF-7, indicating potent activity compared to the reference drug Sorafenib (IC50 = 4.32 µM) .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 1.25 - 42.10 | 4.32 |
| HepG-2 | 1.05 - 31.45 | 3.76 |
| HCT-116 | 1.46 - 31.70 | 5.28 |
The presence of electron-withdrawing groups in derivatives has been correlated with enhanced cytotoxicity, highlighting the importance of molecular structure on biological activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The specific mechanisms by which it exerts this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.
Study on Vascular Smooth Muscle Cells
A study examined the effects of this compound on vascular smooth muscle cells (VSMCs). The findings indicated that the compound inhibited VSMC proliferation, which is crucial in the pathogenesis of atherosclerosis and hypertension .
Comparative Analysis with Similar Compounds
Comparative studies with related compounds such as Ethyl 4-chloro-2-methylnicotinate and 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinic acid revealed distinct differences in their biological activities due to variations in their chemical structures. The presence of both chloro and diethylphenyl groups in this compound enhances its reactivity and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
